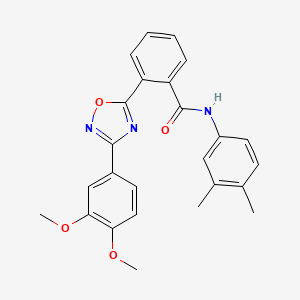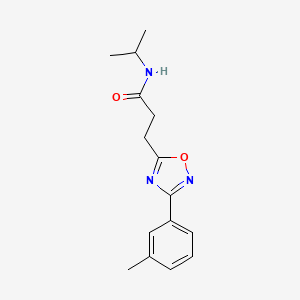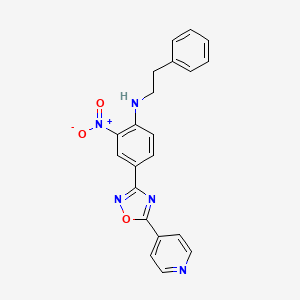
2-nitro-N-phenethyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-phenethyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline, commonly known as 'NPD', is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. NPD is a heterocyclic compound that contains a nitro group, an oxadiazole ring, and a pyridine moiety. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of NPD is not fully understood. However, studies have suggested that NPD may act as a photosensitizer, which can absorb light and transfer energy to other molecules. This property has been utilized in the development of organic solar cells.
Biochemical and physiological effects:
NPD has not been studied extensively for its biochemical and physiological effects. However, studies have suggested that NPD may exhibit antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
NPD has several advantages in the laboratory experiments, including its ease of synthesis, stability, and unique properties. However, the limitations of NPD include its low solubility in water and limited studies on its toxicity.
Orientations Futures
The future directions for the research on NPD include its application in the development of organic electronic devices, such as solar cells and transistors. Additionally, studies on the toxicity and pharmacological properties of NPD may lead to its potential application in the development of new drugs.
Conclusion:
In conclusion, NPD is a unique compound that has gained significant attention in the field of scientific research. Its ease of synthesis and unique properties make it a promising candidate for the development of organic electronic devices. Further studies on the toxicity and pharmacological properties of NPD may lead to its potential application in the development of new drugs.
Méthodes De Synthèse
The synthesis of NPD can be achieved using different methods, including the condensation of 2-nitroaniline and 4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline. The reaction is carried out in the presence of a catalyst and a solvent. The product is then purified using chromatography techniques to obtain the desired compound.
Applications De Recherche Scientifique
NPD has been extensively studied for its potential applications in scientific research. One of the significant applications of NPD is in the field of organic electronics. NPD has been used as a building block in the synthesis of organic semiconductors, which have shown promising results in the development of flexible electronic devices.
Propriétés
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-26(28)19-14-17(20-24-21(29-25-20)16-9-11-22-12-10-16)6-7-18(19)23-13-8-15-4-2-1-3-5-15/h1-7,9-12,14,23H,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHAVHVIEVZKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
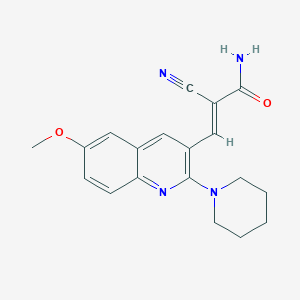
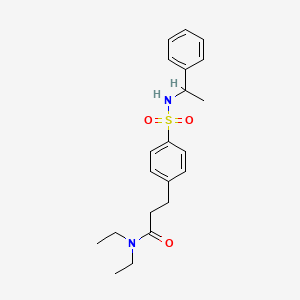
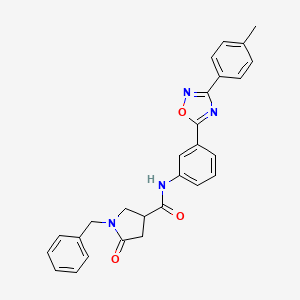
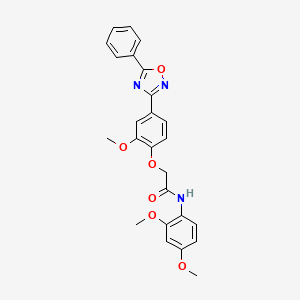


![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)

